molecular formula C9H9ClO2 B2579357 2-(4-Chloro-2-methylphenyl)acetic acid CAS No. 614-81-3

2-(4-Chloro-2-methylphenyl)acetic acid

Cat. No.: B2579357
CAS No.: 614-81-3
M. Wt: 184.62
InChI Key: JNUSSFISFACYPV-UHFFFAOYSA-N
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Description

Overview of Phenoxyacetic Acid Derivatives in Contemporary Chemical Research

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds that are the O-phenyl derivatives of glycolic acid. jetir.org This structural motif is a cornerstone in the development of a wide array of commercially important chemicals, including pharmaceuticals, pesticides, fungicides, and dyes. jetir.orgnih.gov The versatility of the phenoxyacetic acid scaffold allows for a broad range of chemical modifications, leading to a diverse spectrum of biological activities.

In contemporary chemical research, these derivatives are actively investigated for their therapeutic potential. They form the central structure in numerous drug classes, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular activities. jetir.orgjetir.org The inherent bioactivity of the phenoxyacetic acid core continues to inspire the synthesis of novel derivatives with tailored pharmacological profiles. nih.gov The ease of synthesis and the ability to introduce various functional groups onto the phenyl ring or the acetic acid side chain make this class of compounds a fertile ground for medicinal chemistry and drug discovery programs. jetir.orgjst.go.jp

Significance and Research Rationale for 2-(4-Chloro-2-methylphenyl)acetic acid

This compound, also widely known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a prominent member of the phenoxyacetic acid family. nih.gov Its primary significance lies in its extensive use as a selective herbicide for the control of broadleaf weeds in agriculture. nih.govnj.gov From a chemical science perspective, the research rationale for this specific compound extends beyond its agrochemical applications.

The substituted phenoxyacetic acid structure of this compound makes it a valuable model for studying structure-activity relationships. pulsus.com The presence of the chloro and methyl substituents on the phenyl ring significantly influences its electronic and steric properties, which in turn dictates its biological activity. Researchers are interested in how these substitutions affect the molecule's interaction with biological targets.

Furthermore, this compound serves as a versatile precursor for the synthesis of more complex molecules. mdpi.com Its carboxylic acid group and aromatic ring are amenable to various chemical transformations, allowing for the creation of libraries of new derivatives with potentially novel applications. Investigations into its biological properties have revealed potential for antimicrobial, anticancer, antitumor, analgesic, and anti-inflammatory activities, thus broadening its research significance beyond its herbicidal role. pulsus.comresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance White to light brown solid
IUPAC Name This compound
CAS Number 94-74-6

Data sourced from PubChem CID 7204. nih.gov

Current Research Landscape and Unaddressed Questions in the Study of this compound

The current research landscape for this compound is multifaceted, encompassing detailed spectroscopic and computational analyses, as well as the synthesis of novel derivatives. pulsus.commdpi.comresearchgate.net Advanced analytical techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy have been employed to elucidate its molecular structure and properties. pulsus.comresearchgate.net These experimental investigations are often complemented by computational studies using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to provide deeper insights into its molecular and biological characteristics. pulsus.comresearchgate.net

A significant area of ongoing research involves the synthesis of new derivatives of this compound to explore new biological activities. For instance, its core structure has been used as a building block in the synthesis of complex heterocyclic systems with potential anticancer properties. mdpi.com

Despite the extensive body of research, several questions remain unaddressed. A primary area for future investigation is the full exploration of its therapeutic potential. While preliminary studies suggest a range of biological activities, a systematic evaluation of its efficacy and mechanism of action in various disease models is lacking.

Another key unaddressed area is the development of a comprehensive understanding of its structure-activity relationship for activities beyond its herbicidal effects. While computational models have been developed, further experimental validation is needed to refine these models and guide the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. The conformational dynamics of the molecule and how they influence its bioactivity also warrant further investigation. researchgate.net

Finally, while its genotoxicity has been reviewed, the subtle aspects of its interaction with biological systems at the molecular level, particularly in non-target organisms, continue to be an area of active research and concern. nih.govnih.gov A deeper understanding of these interactions is crucial for a complete scientific profile of the compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
FT-IR & FT-Raman Vibrational spectra have been recorded and analyzed to understand the molecular structure and bonding. pulsus.comresearchgate.net
¹H NMR & ¹³C NMR Chemical shifts have been determined to confirm the molecular structure and provide insights into the electronic environment of the atoms. pulsus.comresearchgate.net
UV-Visible Spectroscopy Electronic transitions and the chromophoric nature of the compound have been studied. pulsus.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUSSFISFACYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 2 Methylphenyl Acetic Acid

Established Synthetic Pathways for 2-(4-Chloro-2-methylphenyl)acetic acid

The industrial production of this compound, a significant herbicide commonly known as MCPA, relies on well-established synthetic routes. These pathways have been refined over time to ensure high yields and purity. The primary methods involve condensation reactions followed by chlorination, or the chlorination of a suitable precursor.

Condensation Reactions in Aqueous and Organic Media

A prevalent method for synthesizing the backbone of phenoxyacetic acids involves the condensation of a phenol (B47542) with a haloacetic acid. In the case of this compound, this is typically achieved through the reaction of 4-chloro-2-methylphenol with chloroacetic acid. This reaction is generally carried out in a basic medium to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of chloroacetic acid.

The choice of solvent, whether aqueous or organic, can influence the reaction conditions and work-up procedures. In an aqueous medium , a strong base such as sodium hydroxide is used to facilitate the formation of the sodium salt of 4-chloro-2-methylphenol. This is followed by the addition of chloroacetic acid. The reaction mixture is typically heated to drive the condensation. The use of water as a solvent is advantageous due to its low cost, non-flammability, and environmental friendliness. However, the solubility of the starting materials and products in water can be a limiting factor, potentially requiring phase-transfer catalysts to improve reaction rates.

In organic media , a variety of solvents can be employed, including alcohols, ketones, and aromatic hydrocarbons. The use of an organic solvent can offer better solubility for the reactants. In some procedures, the reaction is carried out under reflux with a base such as potassium carbonate. The choice of an organic solvent may simplify the isolation of the product, which can often be precipitated by cooling the reaction mixture or by solvent evaporation. However, the environmental impact and cost of organic solvents are significant considerations.

A typical synthesis involves dissolving o-methylphenol in water with a strong base like sodium hydroxide, followed by heating and the dropwise addition of a sodium chloroacetate solution. After the reaction is complete, the mixture is acidified to precipitate the crude product, which can then be extracted with an organic solvent like dichloroethane google.com.

Chlorination Strategies for Precursors and Intermediate Derivatization

Chlorination is a critical step in the synthesis of this compound. This can be performed either on the precursor phenol or on an intermediate phenoxyacetic acid.

One common strategy involves the chlorination of o-cresol (2-methylphenol) to produce 4-chloro-2-methylphenol. This chlorinated intermediate is then subjected to the condensation reaction with chloroacetic acid as described above. Various chlorinating agents can be used, including chlorine gas and sulfuryl chloride. The reaction conditions must be carefully controlled to favor the formation of the desired 4-chloro isomer over other chlorinated byproducts.

Alternatively, 2-methylphenoxyacetic acid (MPA) can be synthesized first from o-cresol and chloroacetic acid, followed by a selective chlorination step. This "post-chlorination" approach requires a method that directs the chlorine atom to the para-position of the phenoxy ring. Treating 2-methylphenoxyacetic acid with a chlorinating agent such as chlorine gas in a suitable solvent can yield this compound. Solvents like dichloromethane or dichloroethane are often used for this purpose google.com. The reaction temperature is a crucial parameter to control to ensure high selectivity and yield. For instance, introducing chlorine gas into a solution of o-tolyloxyacetic acid in a solvent at a controlled temperature (e.g., 30-70 °C) is a patented method for this transformation google.com.

Another approach to chlorination involves the use of trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of phosphorus trichloride (PCl₃) under solvent-free conditions for the α-chlorination of phenylacetic acids nih.gov. While this specific method targets the acetic acid side chain, it highlights the diversity of chlorination techniques available in organic synthesis.

Industrial-Scale Synthetic Approaches and Optimization

On an industrial scale, the synthesis of this compound is optimized for cost-effectiveness, high throughput, and product purity. The choice between the pre-chlorination of o-cresol or the post-chlorination of 2-methylphenoxyacetic acid depends on factors such as the availability and cost of raw materials, the efficiency of the chlorination step, and the ease of purification of the final product.

Optimization of the industrial process involves several key parameters. In the condensation step, the molar ratio of reactants, the concentration of the base, the reaction temperature, and the reaction time are all critical variables that are fine-tuned to maximize the yield of the intermediate. In the chlorination step, controlling the stoichiometry of the chlorinating agent is crucial to prevent over-chlorination and the formation of undesired isomers.

For example, a patented industrial method describes dissolving o-tolyloxyacetic acid in a solvent, adding a catalyst, and introducing chlorine gas at a controlled temperature of 30-70 °C for 3-7 hours. After the reaction is complete, the mixture is cooled to 0-5 °C to precipitate the product, which is then isolated by filtration google.com. This method is highlighted as being simple, convenient, and beneficial for large-scale production due to the high yield and quality of the product, as well as the absence of wastewater generation in the chlorination step google.com.

The recovery and recycling of solvents and catalysts are also important aspects of industrial optimization to reduce costs and minimize environmental impact. Furthermore, continuous flow processes are increasingly being explored in the chemical industry to improve efficiency and safety compared to traditional batch processes.

Emerging and Novel Synthetic Approaches to this compound

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of agrochemicals. This has led to the exploration of novel catalytic systems and the application of green chemistry principles to the synthesis of this compound.

Catalytic Methods, Including Imidazole (B134444) Ionic Liquids

A significant advancement in the synthesis of this compound is the use of imidazole-based ionic liquids as catalysts. Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure and high thermal stability.

A patented method describes the use of an imidazole ionic liquid as a catalyst for the chlorination of o-methylphenoxyacetic acid (MPA) to produce this compound with high yield google.com. The process involves dissolving MPA in a solvent, adding the imidazole ionic liquid catalyst, and then introducing chlorine gas. This catalytic approach is reported to have higher reaction activity compared to traditional methods google.com. The ionic liquid can potentially be recovered and reused, adding to the economic and environmental benefits of the process. The catalytic mechanism of the ionic liquid in this reaction is thought to involve the activation of the chlorine molecule or the substrate, facilitating the electrophilic aromatic substitution on the phenoxy ring.

The general structure of the imidazole ionic liquid catalysts used in this process can be represented as follows:

R1R2R3R4X
H, C1-C5 alkylH, C1-C5 alkylH, C1-C5 alkylH, C1-C5 alkylHalogen, SO₄, HSO₄, H₂PO₄, HPO₄, PO₄, or BF₄

Table 1: General structure of imidazole ionic liquid catalysts. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes.

Key areas where green chemistry principles can be applied to the synthesis of this compound include:

Use of Safer Solvents and Auxiliaries: The use of water as a solvent in the condensation step is an example of a greener approach. The development of syntheses that minimize or eliminate the use of hazardous organic solvents is a primary goal. Ionic liquids, as mentioned above, are also being explored as greener solvent alternatives.

Catalysis: The use of catalysts, such as the imidazole ionic liquids, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key objective. This involves minimizing the formation of byproducts.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. The use of highly active catalysts can often allow for milder reaction conditions.

Waste Prevention: The ideal synthesis would produce no waste. The patented method using an imidazole ionic liquid catalyst for chlorination is noted for not generating wastewater in that specific step, which is a significant step towards waste prevention google.com.

Research into alternative synthetic pathways, such as biocatalytic routes or the use of renewable feedstocks, is ongoing in the broader field of agrochemical synthesis and could eventually lead to even greener methods for producing this compound.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires careful control of chemo- and regioselectivity to ensure the correct arrangement of substituents on the phenyl ring and the formation of the acetic acid moiety. A prominent method for achieving this is the Willgerodt–Kindler reaction. uac.bjwikipedia.orgorganic-chemistry.org This reaction is particularly useful for converting aryl alkyl ketones into the corresponding terminal carboxylic acids or their amide/thioamide derivatives. wikipedia.orgresearchgate.net

For the synthesis of this compound, the logical starting material would be 4-chloro-2-methylacetophenone. The Willgerodt-Kindler reaction transforms the acetyl group into a thioamide, which can then be hydrolyzed to the desired carboxylic acid. organic-chemistry.orgmsu.edu The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. wikipedia.orgmsu.edu

The key transformations in this synthesis are:

Reaction of 4-chloro-2-methylacetophenone with sulfur and morpholine: This step forms the corresponding phenylthioacetylmorpholine derivative. The reaction cascade involves the formation of an enamine, thiation, and a series of rearrangements that effectively migrate the carbonyl function to the terminal methyl group. wikipedia.orgorganic-chemistry.org

Hydrolysis: The resulting thioamide is then subjected to hydrolysis, typically under basic conditions (e.g., using potassium hydroxide) followed by acidification, to yield the final this compound.

This synthetic route is highly chemoselective, as the reaction conditions specifically target the transformation of the acetyl group while leaving the chloro and methyl substituents on the aromatic ring unaffected. A similar synthesis has been reported for the preparation of 2-(2-(4-chlorophenyl)phenyl)acetic acid, starting from o-chloroacetophenone and proceeding through a Willgerodt-Kindler type reaction with sublimed sulfur and morpholine, followed by hydrolysis. google.com

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers multiple sites for chemical modification: the carboxylic acid group and the aromatic ring. This allows for a wide range of derivatization and functionalization reactions.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the synthesis of various derivatives such as esters, amides, and alcohols.

Esterification: Esters of this compound can be readily synthesized through reactions with alcohols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.org The reaction is an equilibrium process, and yields can be improved by using an excess of the alcohol or by removing water as it is formed. gcsu.edu Heterogeneous catalysts like Amberlyst-15 have also been employed for the esterification of phenylacetic acids, offering advantages in terms of reusability and simplified product isolation. gcsu.edusemanticscholar.org

Amidation: The synthesis of amides from this compound can be achieved by reaction with amines. Direct amidation by heating the carboxylic acid and amine is challenging due to the formation of a stable ammonium carboxylate salt. nih.gov To overcome this, several methods are employed:

Activation of the Carboxylic Acid: The carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the amide.

Use of Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDC) are used to facilitate the condensation of the carboxylic acid and amine.

Catalytic Direct Amidation: Modern methods involve the use of catalysts, such as nickel(II) chloride (NiCl₂), which can promote the direct amidation of phenylacetic acid derivatives with amines, releasing water as the only byproduct. nih.govfigshare.com The efficiency of such catalytic systems can be influenced by the electronic and steric nature of substituents on the phenylacetic acid. nih.gov

Table 1: Selected Catalysts and Conditions for Esterification and Amidation of Phenylacetic Acid Derivatives

Transformation Reagent/Catalyst Conditions Product Type
Esterification Sulfuric Acid (H₂SO₄) Alcohol (solvent), heat Ester
Esterification Amberlyst-15 Alcohol (solvent), 110°C Ester

| Amidation | Thionyl Chloride (SOCl₂) | 1. Form acyl chloride 2. Add amine | Amide | | Amidation | Nickel(II) Chloride (NiCl₂) | Benzylamine, Toluene, 110°C | Amide |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(4-Chloro-2-methylphenyl)ethanol. This transformation is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. masterorganicchemistry.comyoutube.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.orglibretexts.org

Oxidation: While the carboxylic acid moiety is in a high oxidation state, the benzylic position is susceptible to oxidation. Oxidative decarboxylation of phenylacetic acid derivatives can occur, leading to the formation of carbonyl compounds. acs.orgacs.org For instance, photocatalytic oxidation can lead to decarboxylation. acs.org The oxidation of phenylacetic acid with reagents like N-chlorobenzimidazole in the presence of acid has been shown to yield benzaldehyde. jetir.org Bacterial oxidation has also been studied as a pathway for the degradation of phenylacetic acid. semanticscholar.org

Aromatic Substitutions and Functional Group Interconversions on the Phenyl Ring

The existing substituents on the phenyl ring of this compound direct the position of subsequent electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The directing effects are as follows:

-CH₃ (methyl): An activating group and an ortho, para-director. lumenlearning.comunizin.org

-Cl (chloro): A deactivating group but an ortho, para-director. unizin.orglibretexts.orgck12.org

-CH₂COOH (acetic acid): The methylene group insulates the ring from the withdrawing effect of the carboxyl group, making it a weakly deactivating group and a weak ortho, para-director, though often considered effectively neutral or weakly meta-directing in some contexts.

The outcome of an EAS reaction is determined by the interplay of these directing effects. The activating methyl group and the ortho, para-directing chloro group will be the dominant influences. lumenlearning.comtransformationtutoring.com The most activated positions are ortho and para to the methyl group. The position para to the methyl group is already occupied by the chloro group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl group (C3 and C5). Steric hindrance from the adjacent acetic acid side chain might influence the ratio of substitution at these positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. youtube.comlibretexts.org

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Carboxylic acids are key starting materials in several important MCRs, most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.orgacs.orgnih.gov

The Ugi reaction involves the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org In this context, this compound can serve as the carboxylic acid component. By varying the other three components, a diverse library of complex molecules can be synthesized in a single, atom-economical step. nih.govrsc.org

The general scheme for an Ugi reaction involving this compound would be:

Reactants:

An aldehyde or ketone (R¹COR²)

An amine (R³NH₂)

An isocyanide (R⁴NC)

this compound

This reaction would yield a complex bis-amide product, incorporating the 2-(4-chloro-2-methylphenyl)acetyl moiety. The versatility of the Ugi reaction makes it a powerful tool for generating molecular diversity for applications in medicinal chemistry and materials science. rsc.orgorganic-chemistry.org

Mechanistic and Kinetic Investigations of 2 4 Chloro 2 Methylphenyl Acetic Acid Reactions

Reaction Mechanism Elucidation for 2-(4-Chloro-2-methylphenyl)acetic acid Formation

The formation of phenylacetic acids from corresponding aryl ketones can be achieved through various synthetic routes. One of the most notable is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a carboxylic acid (via an amide or thioamide intermediate) with the same number of carbon atoms. wikipedia.org This reaction facilitates the transformation of a starting material like 4-chloro-2-methylacetophenone into the target this compound.

The Willgerodt-Kindler reaction typically involves heating the ketone with an amine (such as morpholine) and elemental sulfur. organic-chemistry.orgthieme-connect.de The initial product is a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid. wikipedia.orgthieme-connect.de The net effect is the migration of the carbonyl functional group to the terminal carbon of the alkyl chain and its oxidation. wikipedia.org

Identification of Key Intermediates and Transition States

The mechanism of the Willgerodt-Kindler reaction is complex and involves several key intermediates. wikipedia.orgorganic-chemistry.org While the exact pathway can be debated, a generally accepted sequence for the conversion of an acetophenone (B1666503) derivative is as follows:

Enamine Formation : The reaction initiates with the formation of an enamine from the starting ketone (4-chloro-2-methylacetophenone) and the secondary amine (e.g., morpholine). wikipedia.orgorganic-chemistry.org

Thiation : The enamine, acting as a nucleophile, reacts with electrophilic sulfur. wikipedia.org This step leads to the formation of a thio-substituted iminium species. organic-chemistry.org

Rearrangement Cascade : The core of the reaction involves a series of rearrangements. It is proposed that the amine group migrates to the end of the carbon chain through a cascade of thio-substituted iminium-aziridinium rearrangements. organic-chemistry.orgthieme-connect.de An aziridine (B145994) intermediate is often invoked to explain the observed migration. wikipedia.org

Thioamide Formation : The rearrangement cascade ultimately leads to the formation of a stable thioamide intermediate. wikipedia.org In the context of this synthesis, the intermediate would be 2-(4-chloro-2-methylphenyl)-1-thioacetomorpholide.

Hydrolysis : The final step is the hydrolysis of the thioamide to yield the target carboxylic acid, this compound. thieme-connect.de This is typically achieved under acidic or basic conditions.

The transition states in this pathway correspond to the key steps: the nucleophilic attack of the enamine on sulfur, the intramolecular nucleophilic attack leading to the aziridine intermediate, and the subsequent ring-opening and rearrangement steps.

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for investigating complex reaction mechanisms like the Willgerodt-Kindler reaction. ic.ac.uk Quantum mechanical modeling can be applied to calculate the relative free energies of proposed intermediates and transition states, thereby assessing the energetic feasibility of a given mechanistic pathway. ic.ac.uk

For the formation of this compound, computational studies could:

Model the initial enamine formation and its subsequent reaction with sulfur.

Calculate the energy barriers for the proposed rearrangement steps, including the formation and opening of the aziridine intermediate. ic.ac.uk

Determine the most likely reaction pathway by comparing the energetics of alternative mechanisms.

For instance, a computational analysis of the classic Willgerodt-Kindler reaction of acetophenone revealed that the activation barrier for one proposed pathway involving an aziridine intermediate was calculated to be approximately 42.6 kcal/mol, suggesting that at typical reaction temperatures, this specific pathway might be kinetically challenging and prompting investigation into alternative mechanisms. ic.ac.uk Such studies are crucial for moving beyond postulated mechanisms to a more quantitative understanding of the reaction coordinates. ic.ac.ukfrontiersin.org

Kinetics of Derivatization and Degradation Reactions

The kinetics of reactions involving this compound are critical for optimizing synthetic derivatizations (e.g., esterification) and for understanding its environmental fate through degradation. Much of the available kinetic data comes from studies on the structurally similar herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA).

Rate Constants and Reaction Orders

Derivatization Reactions: The esterification of carboxylic acids is a common derivatization reaction. A kinetic study of the esterification of MCPA with 2-ethylhexanol using p-toluene sulfonic acid as a catalyst found the reaction to follow a second-order kinetic model. researchgate.net In general, acid-catalyzed esterification reactions are often modeled using second-order kinetics, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. zsmu.edu.uaresearchgate.net

Degradation Reactions: The degradation of MCPA has been studied under various conditions, revealing different reaction orders and rate constants.

Photodegradation : The UV-sensitized photo-reduction of MCPA in the presence of sulfite (B76179) was found to follow pseudo-first-order kinetics. doi.org The observed rate constant (k_obs) varied with the initial concentration of the pollutant. doi.org

Photocatalysis : The photocatalytic decomposition of MCPA using a TiO₂ catalyst was described with an apparent zero-order reaction rate constant. researchgate.net

Biodegradation : The degradation of MCPA in soil has also been modeled using zero-order kinetics, with the rate being independent of the substrate concentration once degradation begins. nih.gov

The following table summarizes key kinetic parameters reported for the degradation of the related compound, MCPA.

Reaction TypeKinetic ModelRate Constant (k)ConditionsSource
Photodegradation (UV/Sulfite)Pseudo-First Order0.2794 min-1Initial MCPA = 5 mg L-1, pH 9 doi.org
Photodegradation (UV/Sulfite)Pseudo-First Order0.1645 min-1Initial MCPA = 25 mg L-1, pH 9 doi.org
Photocatalysis (UV/TiO₂)Zero Order7.0 × 10-6 mol dm-3 min-1Aqueous TiO₂ suspension researchgate.net
Soil BiodegradationZero OrderDT50 = 16-37 daysTopsoil and subsoil samples nih.gov

Influence of Catalysts and Environmental Factors on Reaction Rates

Catalysts: Catalysts play a significant role in both the synthesis and degradation of phenylacetic acids. In derivatization reactions like esterification, strong acid catalysts such as sulfuric acid or p-toluene sulfonic acid are employed to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net The reaction rate generally increases with higher catalyst concentrations. researchgate.net For degradation, photocatalysts like titanium dioxide (TiO₂) are effective in generating highly reactive hydroxyl radicals under UV irradiation, which then attack and break down the aromatic ring structure. researchgate.net Phase-transfer catalysts have also been shown to dramatically decrease the reaction time required for the hydrolysis of thioamide intermediates in the synthesis of phenylacetic acids. researchgate.net

Environmental Factors: Environmental conditions have a profound impact on degradation rates.

pH : The pH of the medium is a critical factor. The photodegradation of MCPA via sulfite excitation was found to be optimal at a pH of 9. doi.org

Concentration : The initial concentration of the pollutant can affect the reaction kinetics. In the photodegradation of MCPA, the pseudo-first-order rate constant decreased as the initial concentration increased. doi.org

Temperature and Moisture : For biodegradation in soil, temperature and moisture are key variables. The degradation of MCPA was found to be significantly slower in air-dried soils compared to moist soils, and no degradation occurred at temperatures below 0 °C. nih.gov

Presence of Other Species : The presence of co-solutes or additives can either enhance or inhibit reaction rates. For instance, the addition of hydrogen peroxide can enhance photocatalytic oxidation, while the presence of radical scavengers can inhibit it. researchgate.netacs.org

Stereochemical Aspects of this compound Derivatives

While this compound itself is an achiral molecule, its derivatization can readily introduce stereogenic centers, leading to the formation of enantiomers and diastereomers. The control of stereochemistry is crucial in the synthesis of complex molecules, particularly for pharmaceutical applications where different stereoisomers can exhibit distinct biological activities.

A powerful method for constructing complex, stereochemically defined molecules is the hetero-Diels–Alder reaction. In one example, a derivative of (4-chloro-2-formylphenoxy)acetic acid was used as a building block in such a reaction. mdpi.com The resulting product, a complex thiopyrano[2,3-d]thiazole derivative, was formed with a specific relative stereochemistry, identified as rel-(5R,6R,7S) through detailed NMR analysis. mdpi.com This demonstrates how specific reaction pathways can be employed to control the spatial arrangement of atoms in the products derived from structures related to this compound.

Furthermore, when a reaction produces a racemic mixture of a chiral derivative, resolution techniques are required to separate the enantiomers. A common strategy involves reacting the racemate with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by methods like chromatography. Subsequent removal of the chiral auxiliary from each separated diastereomer yields the individual, enantiomerically pure products. This approach is fundamental in asymmetric synthesis. For example, the stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid derivatives has been accomplished using readily available chiral starting materials like (S)-mandelic acid to control the stereochemical outcome of alkylation reactions. researchgate.net

Advanced Analytical and Spectroscopic Methodologies in Research on 2 4 Chloro 2 Methylphenyl Acetic Acid

Application of High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling of Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of 2-(4-chloro-2-methylphenyl)acetic acid derivatives and for profiling impurities. shimadzu.comshimadzu.com Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide high resolution and accurate mass data, which are essential for confident formula assignment and compound identification. shimadzu.com This level of precision allows for the differentiation of compounds with very similar mass-to-charge ratios, a critical capability in impurity analysis where contaminants may be structurally related to the parent molecule. hpst.cz

The workflow for impurity profiling often involves coupling liquid chromatography (LC) with HRMS. hpst.cz This combination allows for the separation of components in a mixture before they are introduced into the mass spectrometer. Advanced data processing algorithms can then be used to extract molecular features and generate potential molecular formulas for unknown impurities based on their accurate mass measurements. hpst.cz The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to piece together the chemical architecture of the derivatives and impurities. shimadzu.com This comprehensive approach enables the rapid identification and structural characterization of even trace-level impurities. hpst.cz

Table 1: Key HRMS Parameters for Impurity Analysis

Parameter Description Relevance to this compound Analysis
Mass Accuracy The closeness of the measured mass to the true mass. Sub-ppm accuracy allows for the confident determination of elemental compositions for the parent compound and its derivatives/impurities. hpst.cz
Resolution The ability to distinguish between two peaks of slightly different mass-to-charge ratios. High resolution is critical for separating analyte ions from matrix interferences and for resolving isobaric impurities.
Tandem MS (MS/MS) A technique where ions of a specific m/z are selected and fragmented to produce a secondary mass spectrum. Provides detailed structural information by revealing the fragmentation pathways of the molecule, aiding in the definitive identification of isomers and unknown impurities.

| Ionization Source | The method by which the analyte is ionized before mass analysis (e.g., ESI, APCI). | The choice of ionization source is crucial for obtaining optimal sensitivity and generating molecular ions with minimal fragmentation for accurate mass measurement. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Interaction Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the three-dimensional structure and dynamic behavior of this compound and its derivatives in solution. numberanalytics.com While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for basic structural characterization, more advanced techniques are necessary to explore complex structural features and intermolecular interactions. ipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms within the molecule. ipb.pt These techniques help to unambiguously assign proton and carbon signals, which is the foundation for more detailed structural analysis. ipb.pt

Dynamic NMR spectroscopy can be employed to study conformational changes, such as bond rotations. numberanalytics.com This is particularly relevant for understanding the flexibility of the acetic acid side chain relative to the substituted phenyl ring. Furthermore, NMR is a sensitive technique for studying intermolecular interactions. japtamers.co.uk By monitoring changes in chemical shifts or through the observation of Nuclear Overhauser Effects (NOEs), it is possible to characterize how this compound interacts with other molecules, which is crucial for understanding its behavior in various chemical and biological systems. japtamers.co.uk

Table 2: Advanced NMR Experiments and Their Applications

NMR Experiment Information Provided Application to this compound
COSY (Correlation Spectroscopy) Reveals proton-proton (¹H-¹H) spin-spin couplings. Establishes the connectivity of protons within the methylphenyl ring and the acetic acid moiety. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly bonded to heteronuclei (e.g., ¹³C). Assigns specific protons to their attached carbon atoms. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two or three bonds. Helps to piece together the complete carbon skeleton and confirm the substitution pattern on the phenyl ring. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, irrespective of bond connectivity. Provides information on the preferred conformation of the molecule in solution and can be used to study interactions with other molecules. japtamers.co.uk

| Dynamic NMR | Studies the rates of conformational exchange processes. | Can be used to investigate the rotational barrier of the acetic acid side chain. numberanalytics.com |

Chromatographic Methods for Isolation, Purification, and Trace Analysis in Research

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound and its related compounds from complex mixtures.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of this compound in environmental and biological samples. nih.gov This technique is particularly well-suited for detecting trace levels of the compound and its metabolites in matrices such as water and soil. nih.gov The chromatographic separation, typically using reverse-phase HPLC, isolates the target analyte from other components in the sample before it enters the mass spectrometer for detection and quantification. epa.gov

The use of tandem mass spectrometry (MS/MS) in LC-MS methods, such as with a triple quadrupole mass spectrometer, significantly enhances selectivity and sensitivity. nih.gov This allows for the direct injection of water samples with minimal pretreatment, enabling a high throughput of samples. nih.gov For more complex matrices or when lower detection limits are required, a solid-phase extraction (SPE) step can be incorporated to concentrate the analyte and remove interfering substances. nih.gov LC-MS/MS methods provide a robust and efficient workflow for monitoring the presence of this compound and its degradation products in various environments. nih.govchromatographyonline.com

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. semanticscholar.org Since this compound itself has limited volatility due to the polar carboxylic acid group, a derivatization step is often necessary to make it suitable for GC analysis. research-solution.com Derivatization reactions, such as esterification to form a more volatile methyl ester, can be employed. research-solution.com This process replaces the active hydrogen on the carboxylic acid, reducing polarity and increasing volatility. gcms.cz

Once derivatized, the compound can be efficiently separated from other volatile components in a GC system and detected with high sensitivity using various detectors, including a mass spectrometer (GC-MS). nih.gov GC-MS provides both chromatographic separation and mass spectral information, allowing for the confident identification and quantification of the derivatized analyte. semanticscholar.org This method is particularly useful for analyzing samples where the target compound can be easily converted into a volatile form. research-solution.com

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The analysis of the crystal structure of this compound and its derivatives can reveal important structural features, such as the planarity of the phenyl ring and the orientation of the acetic acid side chain. It also allows for the study of how different substituents on the phenyl ring or modifications to the carboxylic acid group affect the crystal packing. nih.gov This information is crucial for understanding the physical properties of the solid material and for studies in crystal engineering. nih.gov

Table 3: Crystallographic Data for a Representative Phenylacetic Acid Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.5241(2)
b (Å) 8.733(2)
c (Å) 13.649(2)
β (°) 100.12(1)
Volume (ų) 1351.2(4)
Z 4

Note: This table presents example data for a related chloro-hydroxyphenylacetic acid derivative to illustrate the type of information obtained from X-ray crystallography. nih.govresearchgate.net Specific data for this compound would require a dedicated crystallographic study.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. semanticscholar.org These techniques are highly sensitive to the molecular structure, functional groups, and the local environment of the molecule. spectroscopyonline.com

For this compound, FT-IR and FT-Raman spectra can be used to identify characteristic vibrations associated with the carboxylic acid group (e.g., O-H and C=O stretching), the substituted phenyl ring, and the methyl group. nih.gov The positions and shapes of these vibrational bands provide a wealth of information for structural confirmation. nih.gov

A key application of vibrational spectroscopy in the study of carboxylic acids is the analysis of hydrogen bonding. mdpi.com In the solid state and in concentrated solutions, carboxylic acids typically form hydrogen-bonded dimers. This strong intermolecular interaction leads to significant changes in the vibrational spectrum, particularly a broad and intense O-H stretching band and a shift in the C=O stretching frequency. mdpi.com By analyzing these spectral features, it is possible to gain detailed insights into the nature and strength of the hydrogen bonding interactions in this compound. nih.govmdpi.com

Table 4: List of Compounds Mentioned

Compound Name
This compound
2,4-dichlorophenoxyacetic acid
3-chloro-4-hydroxyphenylacetic acid
4-chlorophenylacetic acid
4-hydroxyphenylacetic acid
Acetic acid
Diethylamine
Di-N-butylamine
2-aminopyridine
2-amino-4-methylpyridine
2-amino-6-methylpyridine
4-dimethylaminopyridine
Imidazole (B134444)
Isonicotinamide
Pyrazinamide
Dicyclohexylamine
Inositol
(2,4,5-Trichlorophenoxy) Acetic acid

Computational and Theoretical Chemistry Applied to 2 4 Chloro 2 Methylphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's reactivity; a smaller gap suggests higher reactivity.

For the related compound, (4-Chloro-2-methylphenoxy)acetic acid (MCPA), DFT calculations have been employed to understand its electronic properties. A systematic analysis using various computational methods, including Hartree-Fock (HF) and DFT with different basis sets (6-31++G(d,p) and 6-311++G(d,p)), has been performed to elucidate its molecular and biological properties. researchgate.net Such studies provide insights into the electronic transitions and charge transfer complexes within the molecule.

Global reactivity descriptors, which are derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for 2-(4-Chloro-2-methylphenyl)acetic acid are not available, studies on similar halogen-substituted phenylacetic acids demonstrate how these parameters are calculated and interpreted to compare the reactivity of different derivatives. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical for this compound based on related compounds)

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Global Electrophilicity Index (ω)χ2/(2η)Propensity to accept electrons

Note: The table is interactive and can be sorted by clicking on the column headers.

Conformational Analysis and Energetics

The biological activity and chemical reactivity of a molecule are often influenced by its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For a molecule like this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety, would lead to different conformers.

DFT calculations are a powerful tool for performing conformational analysis. By systematically rotating key dihedral angles and calculating the energy of the resulting structures, a potential energy surface can be mapped out, and the minimum energy conformers can be identified. While a specific conformational analysis for this compound is not found in the literature, studies on similar molecules demonstrate the methodology. For instance, the molecular structure of (4-Chloro-2-methylphenoxy)acetic acid has been optimized using Berny's optimization algorithm in Gaussian software to determine its most stable geometry.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, can be used to simulate various spectroscopic properties of a molecule, including its vibrational (infrared and Raman) spectra. These simulations are valuable for interpreting experimental spectra and for understanding the vibrational modes of the molecule.

For the related compound, (4-Chloro-2-methylphenoxy)acetic acid, both experimental and theoretical spectroscopic analyses have been conducted. researchgate.net The FT-IR and FT-Raman spectra were recorded, and the vibrational frequencies were calculated using HF and DFT methods. Such studies allow for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. A comparative study on halogen-substituted phenylacetic acids has also demonstrated the use of DFT to calculate and compare vibrational spectra with experimental FTIR data. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for a Phenylacetic Acid Derivative (Based on data for related compounds)

Vibrational ModeCalculated Frequency (cm-1)Description
O-H stretch~3500Carboxylic acid hydroxyl group
C=O stretch~1750Carboxylic acid carbonyl group
C-Cl stretch~750Phenyl-chlorine bond
C-H stretch (aromatic)~3100Phenyl ring C-H bonds
C-H stretch (aliphatic)~2950Methyl and methylene groups

Note: The table is interactive and can be sorted by clicking on the column headers.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations could provide valuable insights into its behavior in different solvent environments and its interactions with other molecules.

MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvation structure affects the solute's conformation and properties. While specific MD studies on this compound were not identified, the principles of such simulations are well-established. For instance, MD simulations could be employed to understand the intermolecular hydrogen bonding between the carboxylic acid group of the molecule and water molecules, which would influence its solubility and reactivity in aqueous solutions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and environmental science to predict the properties of new chemical entities.

For derivatives of this compound, QSAR and QSPR models could be developed to predict various endpoints. For example, a QSAR model could predict the herbicidal activity of a series of derivatives, while a QSPR model could predict properties like solubility or lipophilicity.

Studies on phenoxyacetic acid derivatives have successfully used a hybrid approach combining biomimetic liquid chromatography and in silico QSAR to predict biological properties such as penetration through plant cuticles and binding to human serum albumin. mdpi.com Similarly, QSAR studies on 4',5-disubstituted 3-biphenylylacetic acid derivatives have been conducted to correlate physicochemical parameters with anti-inflammatory activity and toxicity. nih.gov These studies highlight the potential of QSAR and QSPR modeling for understanding and predicting the properties of derivatives of this compound.

Predictive Modeling of Chemical Reactivity and Degradation Pathways

Computational models can be developed to predict the chemical reactivity of a molecule and its likely degradation pathways in the environment. This is particularly important for assessing the environmental fate of chemicals.

Rational Design of Novel Derivatives

The rational design of novel derivatives of this compound is a key strategy in computational and theoretical chemistry aimed at optimizing its therapeutic potential. This approach leverages an understanding of the compound's structure-activity relationship (SAR) to guide the synthesis of new molecules with improved efficacy, selectivity, and pharmacokinetic profiles. While specific rational design studies on this compound are not extensively documented in publicly available research, the principles can be extrapolated from studies on structurally related phenylacetic acid and phenoxyacetic acid derivatives.

The core idea is to systematically modify the chemical structure of the parent compound and, through computational modeling, predict how these changes will affect its biological activity. Key areas for modification on the this compound scaffold include the phenyl ring, the acetic acid side chain, and the methyl and chloro substituents.

Strategies for Derivative Design:

Substitution on the Phenyl Ring: Introducing additional substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. For instance, adding electron-withdrawing or electron-donating groups could influence the compound's pKa and its ability to form hydrogen bonds.

Modification of the Acetic Acid Moiety: The carboxylic acid group is often crucial for the biological activity of this class of compounds, frequently acting as a key binding group. Esterification or amidation of this group can create prodrugs with altered solubility and cell permeability, which may improve oral bioavailability.

Alteration of Existing Substituents: Replacing the chloro or methyl groups with other functionalities can fine-tune the lipophilicity and size of the molecule, which are critical factors for its absorption, distribution, metabolism, and excretion (ADME) properties.

Computational Approaches in Rational Design:

Computational tools play a pivotal role in the rational design process by predicting the properties and activities of virtual compounds before their synthesis, thus saving time and resources.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a specific target protein. For derivatives of this compound, which has a structural resemblance to some non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase (COX) enzymes would be logical targets for docking studies. The goal would be to design derivatives that show high affinity and selectivity for a particular COX isoform, for example, COX-2, to minimize gastrointestinal side effects associated with non-selective COX inhibition.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogs.

Illustrative Data from a Hypothetical Design Study:

The following tables present hypothetical data from a rational design study focused on developing novel anti-inflammatory agents based on the this compound scaffold. This data is for illustrative purposes to demonstrate the principles of rational drug design.

Table 1: Designed Derivatives of this compound and their Predicted COX-2 Inhibitory Activity

Compound IDModificationPredicted COX-2 IC₅₀ (µM)Predicted Lipophilicity (logP)
Parent This compound5.23.1
DERIV-01 Replacement of 4-Chloro with 4-Fluoro4.82.9
DERIV-02 Replacement of 2-Methyl with 2-Ethyl6.53.5
DERIV-03 Addition of a 5-Methoxy group3.13.3
DERIV-04 Esterification of carboxylic acid (ethyl ester)> 10 (inactive as ester)4.2
DERIV-05 Amidation of carboxylic acid (amide)8.92.5

Table 2: Molecular Docking Scores of Designed Derivatives against COX-2

Compound IDDocking Score (kcal/mol)Key Interacting Residues
Parent -7.8Arg120, Tyr355
DERIV-01 -8.1Arg120, Tyr355, Ser530
DERIV-02 -7.5Arg120, Tyr355
DERIV-03 -8.9Arg120, Tyr355, Val523
DERIV-04 -5.2Tyr355
DERIV-05 -6.5Arg120, Tyr355

Based on this hypothetical data, DERIV-03, with the addition of a 5-methoxy group, shows the most promise with a predicted improvement in COX-2 inhibitory activity and a strong docking score, suggesting a favorable interaction with the enzyme's active site. Further in silico analysis and eventual synthesis and biological testing would be required to validate these computational predictions.

Investigation of Biological Interactions and Mechanisms at the Molecular Level Excluding Clinical Studies

In Vitro Studies on Specific Enzyme Inhibition or Activation by 2-(4-Chloro-2-methylphenyl)acetic acid Derivatives

Derivatives of phenylacetic and phenoxyacetic acids have been evaluated for their ability to inhibit specific enzymes, a common strategy in drug discovery.

The inhibitory potential of various acetic acid derivatives has been quantified using in vitro enzyme assays. For instance, a series of novel phenoxy acetic acid derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These enzymes are key targets in the treatment of inflammation. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of inhibitor potency, was determined for each compound. Several compounds showed significant COX-2 inhibition with IC₅₀ values in the nanomolar range, indicating high potency. nih.gov For example, compounds designated as 5d–f, 7b, and 10c–f exhibited IC₅₀ values against COX-2 ranging from 0.06 to 0.09 µM. nih.gov In contrast, their inhibitory activity against the COX-1 isoform was weaker, with IC₅₀ values ranging from 4.07 to 14.5 µM, suggesting a degree of selectivity for COX-2. nih.gov

Similarly, derivatives of para-substituted benzaldehydes, specifically thiosemicarbazones, have been assessed for their ability to inhibit cholinesterase enzymes (AChE and BChE). acs.org Four compounds in this series displayed potent inhibitory activity against the BChE enzyme, with IC₅₀ values ranging from 145.11 ± 1.03 μM to 190.21 ± 0.13 μM. acs.org

Compound ClassTarget EnzymeReported IC₅₀ Values (µM)Reference
Phenoxy Acetic Acid DerivativesCOX-20.06 - 0.09 nih.gov
Phenoxy Acetic Acid DerivativesCOX-14.07 - 14.5 nih.gov
para-Substituted ThiosemicarbazonesBChE145.11 - 190.21 acs.org
para-Substituted ThiosemicarbazonesAChE110.19 - 160.04 acs.org

Structure-based ligand design is a rational approach in drug discovery that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. e-bookshelf.denih.gov This method has become increasingly prominent due to advancements in determining the 3D structures of proteins through techniques like X-ray crystallography and the development of sophisticated computational tools. e-bookshelf.denih.gov

In the context of acetic acid derivatives, this approach involves analyzing the binding pocket of a target enzyme, such as COX-2 or matrix metalloproteinases (MMPs), to guide the chemical modification of the lead compound. nih.govnih.gov For example, by studying the crystal structure of an inhibitor bound to the MMP-13 active site, researchers can identify key interactions and unoccupied pockets. nih.gov This information allows for the rational design of new substituents on the core scaffold to enhance binding affinity or improve selectivity over other related enzymes. nih.govnih.gov The design of various phenoxy acetic acid derivatives as COX-2 inhibitors was guided by such principles, aiming to optimize interactions within the enzyme's active site to achieve potent and selective inhibition. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Computational methods are frequently employed to predict and analyze the interactions between small molecules, like derivatives of this compound, and their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. researchgate.netsemanticscholar.org This method is instrumental in understanding binding modes and estimating the strength of the interaction, often expressed as a docking score. researchgate.net

Studies on phenyl acetic acid (PAA) and its derivatives have used molecular docking to explore their binding modes with various biological targets. researchgate.net For instance, 3-chloro-PAA was found to have the highest docking score (-7.809) with DNA, indicating a strong binding interaction. researchgate.net Similarly, 4-propyl-PAA showed a strong docking score of -8.5250 with urease enzymes. researchgate.net In another study, complex quinazolinone derivatives bearing a chlorophenyl group were docked into the binding pocket of a target protein, with certain compounds showing good docking scores, suggesting their potential as lead molecules for drug design. nih.govresearchgate.net Docking analysis of 2'-substituted triclosan (B1682465) derivatives against the Plasmodium falciparum enoyl-acyl carrier protein reductase revealed one derivative as the most stable, with a re-rank docking score of -145.497 kcal/mol. semanticscholar.org

Compound/Derivative ClassBiological TargetReported Docking ScoreReference
3-Chloro-Phenylacetic acidDNA-7.809 researchgate.net
4-Propyl-Phenylacetic acidUrease-8.5250 researchgate.net
2-Nitro-Phenylacetic acidUrease-6.2316 researchgate.net
5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-olP. falciparum enoyl-acyl carrier protein reductase-145.497 kcal/mol (re-rank score) semanticscholar.org

Through computational and in vitro screening, a range of potential molecular targets for chlorophenyl and phenylacetic acid derivatives have been identified. Molecular docking studies suggest that PAA derivatives can interact with fundamental biological macromolecules like DNA, potentially by intercalation, which could disrupt cellular processes such as replication and transcription. researchgate.net

Enzymes are another major class of targets. PAA derivatives have shown potential inhibitory effects against Pim kinase and urease enzymes in docking simulations. researchgate.net Experimental in vitro assays have confirmed that phenoxy acetic acid derivatives can potently and selectively inhibit the COX-2 enzyme. nih.gov Furthermore, related thiosemicarbazone structures have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org An essential enzyme in Plasmodium falciparum, the enoyl-acyl carrier protein reductase (PfENR), has also been identified as a potential target for triclosan derivatives containing a chlorophenoxy moiety. semanticscholar.org

Cellular Pathway Modulation in Model Systems (e.g., Cell Lines, Non-Human Cells) by Derivatives

The biological effects of these compounds are often studied in cellular models to understand their impact on specific pathways, such as cell survival and apoptosis. A novel synthesized pyridazine (B1198779) hydrazide appended with a phenoxy acetic acid moiety demonstrated potent activity against HepG2 hepatocellular carcinoma cells, with an IC₅₀ of 6.9 ± 0.7 μM. mdpi.com This compound was also found to inhibit the migration and invasion of metastatic cancer cells. mdpi.com

In a broad screening, a complex thiopyrano[2,3-d]thiazole derivative containing a 2-(4-chlorophenoxy)acetic acid moiety was evaluated for its anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). mdpi.com This highlights the use of cell-based assays to identify the potential of such compounds to modulate cellular pathways involved in cancer. mdpi.com

Compound Class/DerivativeCell LineReported Activity (IC₅₀)Reference
Pyridazine hydrazide with phenoxy acetic acidHepG2 (Hepatocellular Carcinoma)6.9 ± 0.7 µM mdpi.com
rel-2-[4-chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acidNCI-60 Cell Line PanelScreened for anticancer activity mdpi.com

Investigation of Intracellular Signaling Cascades

While specific studies on the intracellular signaling cascades directly modulated by this compound are not extensively documented, the broader class of 2-arylpropionic acid derivatives, to which this compound belongs, is known to exert its effects through various intracellular pathways. Non-steroidal anti-inflammatory drugs (NSAIDs), a category that includes 2-arylpropionic acids, traditionally function by inhibiting cyclooxygenase (COX) enzymes. However, a growing body of evidence suggests the existence of COX-independent mechanisms that contribute to their pharmacological profiles.

These alternative mechanisms often involve the modulation of key intracellular signaling pathways. For instance, some NSAIDs have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Activation of NF-κB leads to the transcription of pro-inflammatory genes, and its inhibition can result in a downstream reduction of inflammation. Other signaling pathways that have been implicated in the action of NSAIDs include the mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. The specific intracellular signaling cascades affected can vary depending on the chemical structure of the NSAID derivative and the cellular context. nih.gov Further research is needed to elucidate the precise intracellular signaling pathways modulated by this compound and its specific derivatives.

Gene Expression Profiling in Response to Derivatives

Research has shown that NSAIDs can induce significant changes in gene expression in various cell types. These changes are not limited to genes directly involved in the inflammatory process but can also affect genes related to cell cycle regulation, apoptosis, and cellular metabolism. For example, some NSAIDs have been found to upregulate the expression of genes that inhibit cell proliferation and promote programmed cell death, which may contribute to their potential anti-cancer properties. Conversely, other genes may be downregulated, leading to a reduction in the production of inflammatory mediators. The specific set of genes affected and the magnitude of the change in their expression are dependent on the chemical nature of the NSAID, the cell type being studied, and the experimental conditions. nih.govnus.edu.sg Future gene expression profiling studies on derivatives of this compound could provide valuable information on their mechanisms of action and potential therapeutic applications.

Antimicrobial and Antifungal Activity of this compound Derivatives in Pre-clinical Studies

Several studies have explored the synthesis and antimicrobial and antifungal activities of various derivatives of chloro- and phenyl-substituted acetic acids. While specific studies on derivatives of this compound are limited, the available data on structurally related compounds suggest that this chemical scaffold can be a promising starting point for the development of new antimicrobial and antifungal agents. The introduction of different substituents on the phenylacetic acid backbone can lead to compounds with varying degrees of activity against a range of microbial and fungal strains.

For instance, a study on 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide demonstrated notable antimicrobial potential with low hemolytic activity. nih.gov Another study on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported that some compounds exhibited antimicrobial activity against Gram-positive bacterial strains and the fungal strain C. albicans. nih.gov

The following table summarizes the antimicrobial and antifungal activities of some chloro- and phenyl-substituted acetic acid derivatives from preclinical studies.

Compound/DerivativeTest OrganismActivityReference
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamideVarious bacteria and fungiGood antimicrobial potential nih.gov
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive bacteriaAntimicrobial activity nih.gov
1,3-oxazole derivative of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidC. albicansAntifungal activity nih.gov
2-(4-methylsulfonylphenyl) indole (B1671886) derivativesMRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumanniiPotent antibacterial activity nih.gov
Substituted-4-Biphenyl acetamidesCurvalaria lunataModerate to good antifungal activity acspublisher.com

Antioxidant and Anti-inflammatory Properties of Derivatives in Research Models

The antioxidant and anti-inflammatory properties of derivatives of phenylacetic acid have been investigated in various research models. The core structure of this compound provides a template for the synthesis of new compounds with potential therapeutic effects in conditions associated with oxidative stress and inflammation.

Derivatives of 2-phenyl-4H-chromen-4-one have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In one study, these compounds were shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov Furthermore, some of these derivatives also demonstrated the ability to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The anti-inflammatory activity of 2-(4-methylsulfonylphenyl) indole derivatives has also been assessed, showing good anti-inflammatory effects with high selectivity towards COX-2. nih.gov Similarly, novel phenoxy acetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, with some compounds exhibiting significant in vivo anti-inflammatory effects. mdpi.com

The antioxidant potential of thiazolidine (B150603) derivatives, which can be synthesized from acetic acid precursors, has also been explored. These compounds have been shown to possess radical scavenging activity, which is a key component of their antioxidant properties. nih.gov

The following table summarizes the antioxidant and anti-inflammatory properties of some derivatives of phenylacetic acid and related compounds.

Compound/DerivativeResearch ModelProperties ObservedReference
2-phenyl-4H-chromen-4-one derivativesLPS-stimulated RAW264.7 cellsInhibition of NO, IL-6, and TNF-α production nih.gov
2-(4-methylsulfonylphenyl) indole derivativesIn vitro and in vivo modelsGood anti-inflammatory activity, selective COX-2 inhibition nih.gov
Phenoxy acetic acid derivativesIn vivo modelsSignificant anti-inflammatory effects, selective COX-2 inhibition mdpi.com
2,4-Dioxothiazolidine-5-acetic acid based organic saltsChemical assaysAntioxidant activity nih.gov

Environmental Fate and Ecotoxicological Research on 2 4 Chloro 2 Methylphenyl Acetic Acid

Photodegradation Pathways and Kinetics in Environmental Compartments

Photodegradation, or the breakdown of compounds by light, is one of the mechanisms by which MCPA is transformed in the environment. The rate and pathway of this process are influenced by the environmental matrix (soil, water, or air) and the presence of other reactive chemical species.

The kinetics of MCPA photodegradation vary significantly depending on the conditions. When applied to soil surfaces and exposed to natural sunlight, MCPA photodegrades slowly, with a reported half-life of 67 days epa.gov. In aqueous environments, the half-life can be shorter; for instance, in an aqueous solution at pH 8.3, the photolytic half-life in sunlight is between 20 and 24 days who.int. In river water, the photolysis half-life was estimated to be about 14 days ulster.ac.uk. The process generally follows first-order kinetics researchgate.net.

Environmental CompartmentReported Half-Life (DT50)Conditions
Soil Surface67 daysNatural sunlight irradiation epa.gov
Aqueous Solution (pH 8.3)20-24 daysSunlight who.int
River Water~14 daysNatural sunlight ulster.ac.uk
Air (Spray Droplets)4.6 daysNatural sunlight ulster.ac.uk
Rice Paddy Water< 13 daysAquatic microorganisms in the dark who.int

Hydroxyl radicals (•OH) play a significant role in the photochemical degradation of MCPA wikipedia.org. These highly reactive species can initiate the breakdown of the herbicide. One proposed mechanism involves the addition of a hydroxyl radical to the aromatic ring of the MCPA molecule wikipedia.orgnih.gov. This step is followed by a radical transfer to the ether carbon. In the presence of oxygen, this leads to the cleavage of the ether linkage, a key step in the degradation of the parent compound wikipedia.org. Theoretical studies suggest that for the anionic form of MCPA, which is prevalent in most environmental waters, the primary reaction is hydroxylation of the aromatic ring nih.gov. The reaction with •OH is a major phototransformation pathway for MCPA in surface waters unito.it.

The primary intermediate product formed during the photodegradation of MCPA is 4-chloro-2-methylphenol (MCP) wikipedia.orgscirp.orgresearchgate.net. This transformation product has been detected in environmental water samples where MCPA is used, sometimes at concentrations comparable to the parent herbicide researchgate.net. The formation of MCP occurs through the cleavage of the ether link, a process initiated by factors like hydroxyl radical attack wikipedia.org.

Further degradation of the aromatic part of the MCPA molecule results in the formation of acetic acid scirp.org. Subsequent action by hydroxyl radicals can decompose the acetic acid into carbon dioxide (CO2) and water (H2O) scirp.org. Other potential transformations include the substitution of the chlorine atom with a hydroxyl group or further electrophilic addition of •OH radicals to the aromatic ring, eventually leading to the opening of the ring scirp.org.

Biodegradation and Microbial Degradation Mechanisms

Biodegradation by soil microorganisms is considered the most significant transformation process for MCPA in soil environments canada.ca. The herbicide can be effectively degraded by indigenous soil bacteria, which can utilize MCPA as a sole source of carbon wikipedia.org. The rate of degradation is dependent on environmental conditions such as temperature, soil moisture, and pH wikipedia.orgcanada.ca. For example, degradation is faster in neutral soils (as quick as 1 week) compared to acidic soils (5 to 9 weeks) canada.ca. The typical half-life of MCPA in soil is reported to be around 24 days wikipedia.orgepa.gov.

The microbial degradation of MCPA is an enzymatically catalyzed process, and the genes involved have been extensively studied. A key gene in this process is tfdA wikipedia.orgnih.gov. This gene encodes for an α-ketoglutarate-dependent dioxygenase, which is responsible for the first step in the catabolic pathway nih.govnih.gov. This initial step involves the cleavage of the ether bond of the acetate side chain to produce the corresponding phenol (B47542), 4-chloro-2-methylphenol (MCP) nih.govresearchgate.net.

The tfdA gene has been classified into different groups, with class III tfdA genes being particularly linked to the degradation of MCPA in soil nih.govmdpi.com. Following the initial cleavage by the TfdA enzyme, further degradation steps are carried out by enzymes encoded by other genes, including tfdB (chlorophenol hydroxylase), tfdC (catechol 1,2-dioxygenase), tfdD (dichloromuconate cycloisomerase), tfdE (carboxymethylene butenolidase), and tfdF (maleylacetate reductase) nih.govresearchgate.netresearchgate.net. These subsequent steps continue the breakdown of the aromatic ring structure researchgate.net.

The introduction of MCPA into soil can cause shifts in the microbial community structure. Studies have shown that during the degradation period, there is an increase in the population of bacteria containing the tfdA gene nih.gov. Specifically, a shift can occur where bacteria harboring class III tfdA genes, which are effective at degrading MCPA, become dominant over other populations, such as those with class I tfdA genes nih.govoup.com. The growth of the degrader community coincides with the mineralization of the herbicide nih.gov.

The primary metabolite of MCPA biodegradation is 4-chloro-2-methylphenol (MCP), formed by the cleavage of the ether linkage wikipedia.orgnih.gov. Another potential, though less emphasized, metabolic pathway is the hydroxylation of the methyl group, which would yield cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid) wikipedia.org. Ultimately, the microbial degradation pathways can lead to the complete mineralization of the herbicide to carbon dioxide, water, and chloride ions epa.gov.

Gene/EnzymeFunction in MCPA Degradation PathwayReference
tfdA Encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the initial cleavage of the ether bond, converting MCPA to MCP. wikipedia.orgnih.govnih.gov
tfdB Encodes chlorophenol hydroxylase, involved in the subsequent degradation of the phenolic intermediate. nih.govresearchgate.net
tfdC, tfdD, tfdE, tfdF Encode enzymes (dioxygenase, cycloisomerase, hydrolase, reductase) that catalyze the further breakdown of the aromatic ring. nih.govresearchgate.netresearchgate.net

Sorption and Leaching Behavior in Soils and Sediments

The movement and retention of MCPA in the environment are governed by its sorption (adhesion) to soil and sediment particles and its subsequent potential for leaching (movement with water) into groundwater. MCPA is characterized by its high water solubility and a generally low affinity for adsorbing to soil particles ulster.ac.uktandfonline.com. This makes it rather mobile in soil and susceptible to leaching, which can lead to the contamination of surface and groundwater ulster.ac.uktandfonline.com.

The primary factor controlling MCPA sorption in soils and sediments is the organic carbon content agriculturejournals.cz. Sorption tends to increase in soils with higher organic matter, which in turn decreases the herbicide's mobility orst.edu. Conversely, in soils with low organic content, MCPA is more prone to leaching orst.edu. Freundlich adsorption coefficients (Kf) for MCPA are low, indicating weak adsorption wikipedia.org.

The presence of dissolved organic matter, such as humic and fulvic acids, in soil water can also influence MCPA's mobility. Studies have shown that humic acids can increase and accelerate the movement of MCPA through sandy soil, potentially acting as a carrier nih.gov. In contrast, fulvic acids have been observed to cause increased retention, slowing the herbicide's movement nih.gov. Field experiments have demonstrated that the amount of MCPA leached can be significant, with one study showing that leaching was reduced from 56.9% in unamended soil to 15.9% in soil amended with aged organic waste, which increased adsorption capacity nih.govresearchgate.net.

Soil/Sediment PropertyInfluence on MCPA BehaviorDescription
Organic Carbon Content HighIncreases sorption, decreases mobility and leaching potential. agriculturejournals.czorst.edu
Organic Carbon Content LowDecreases sorption, increases mobility and leaching potential. orst.edu
Dissolved Humic Acids PresentCan increase and accelerate the movement of MCPA in sandy soil. nih.gov
Dissolved Fulvic Acids PresentCan increase the retention of MCPA, reducing its mobility. nih.gov
Soil pH Neutral to AlkalinePromotes faster biodegradation, reducing persistence and leaching risk. canada.ca
Soil pH AcidicSlows biodegradation, increasing persistence. canada.capjoes.com

Influence of Soil Properties and Organic Matter

The retention and degradation of 2-(4-Chloro-2-methylphenyl)acetic acid in terrestrial environments are significantly influenced by soil characteristics, particularly organic matter content and pH. Research indicates that the sorption of this compound is primarily related to the soil's fulvic and humic acid content nih.gov. However, due to its high water solubility, it is sorbed to a lesser extent compared to other similar compounds nih.gov. Consequently, its mobility tends to increase as the organic matter content in the soil decreases researchgate.net.

Soil pH is another critical factor governing the compound's behavior. Sorption of this compound is pH-dependent, with greater adsorption observed in soils with lower pH beyondpesticides.org. The magnitude of sorption gradually decreases as the soil pH increases nih.gov. This is because at a pH below the compound's pKa, the protonated carboxyl group can form hydrogen bonds with organic matter components nih.gov.

Mobility Studies in Column and Field Experiments

Mobility studies have demonstrated that this compound is highly mobile in soils. This high mobility is reflected in its low organic carbon-normalized sorption coefficient (Koc) values, which have been reported to range from 41.33 to 84.21 and 48.6 to 107.9 L kg-1 in different studies nih.govbeyondpesticides.org. Such low Koc values are indicative of a high potential for leaching through the soil profile nih.gov.

The adsorption of this compound in soil is generally low, which is likely a result of electrostatic repulsion between the negatively charged soil particles and the anionic form of the herbicide at typical soil pH values, which are often greater than its dissociation constant (pKa = 3.07) beyondpesticides.org. This behavior suggests a significant potential for the compound to reach groundwater, although this can be limited by specific environmental conditions in the field beyondpesticides.org.

Ecotoxicity Assessments in Non-Target Organisms for Research Purposes

Ecotoxicological studies are crucial for understanding the potential impact of this compound on organisms not targeted by its intended use.

Aquatic Organisms (e.g., Fish, Daphnids, Algae)

Research has been conducted to determine the toxicity of this compound to a range of aquatic organisms. The compound is generally considered to be most toxic to algae and macrophytes, slightly toxic to freshwater fish, and relatively non-toxic to aquatic invertebrates waterquality.gov.au. The ester form of the compound is noted to be more toxic to aquatic life than its acid and salt forms waterquality.gov.au.

Acute toxicity studies have reported a 2-day LC50 of 1,500 µg/L for the fish species Lepomis macrochirus beyondpesticides.org. For Oncorhynchus mykiss, 4-day LC50 values have a wide range, from 3,200 to 1,647,000 µg/L beyondpesticides.org. Chronic toxicity data for the green alga Raphidocelis subcapitata showed a 4-day NOEC for growth of 32 µg/L beyondpesticides.org. In contrast, another study reported a 2-day NOEC for growth of 100,000 µg/L for the same species beyondpesticides.org. For the diatom Navicula pelliculosa, a 5-day NOEC for growth was found to be 7.7 µg/L waterquality.gov.au.

Interactive Data Table: Aquatic Ecotoxicity of this compound
SpeciesLife StageExposure DurationToxicity MeasureConcentration (µg/L)Reference
Lepomis macrochirus (Fish)-2 daysLC501,500 beyondpesticides.org
Oncorhynchus mykiss (Fish)-4 daysLC503,200 - 1,647,000 beyondpesticides.org
Raphidocelis subcapitata (Green Alga)-4 daysNOEC (growth)32 beyondpesticides.org
Raphidocelis subcapitata (Green Alga)-2 daysNOEC (growth)100,000 beyondpesticides.org
Navicula pelliculosa (Diatom)-5 daysNOEC (growth)7.7 waterquality.gov.au

Soil Organisms (e.g., Earthworms)

The impact of this compound on soil-dwelling organisms such as earthworms has also been a subject of research. Studies have indicated that this compound can exert toxic pressure on earthworms researchgate.net. It has been observed that the absorption and degradation of this compound are higher in earthworms in comparison to other soil organisms researchgate.net.

Interestingly, the presence of the earthworm species Aporrectodea caliginosa has been shown to stimulate the degradation of this compound in the soil nih.gov. This suggests a complex interaction where the earthworms, while potentially being affected by the compound, also contribute to its breakdown in the soil environment. The gut of the earthworm, however, does not appear to facilitate the degradation of the compound; in fact, a release of the compound from the gut content has been observed, which is consistent with its bioconcentration in the worms nih.gov.

Advanced Environmental Monitoring Methodologies for Trace Detection of this compound and its Metabolites

The accurate detection and quantification of this compound and its breakdown products in environmental samples are essential for monitoring its presence and fate. A rapid and sensitive liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) method has been developed for this purpose zoologyjournals.comresearchgate.net.

This advanced analytical technique allows for the quantitation of both this compound and its primary metabolite, 4-chloro-2-methylphenol, in water and soil samples zoologyjournals.com. For water samples, the high selectivity and sensitivity of the triple quadrupole mass spectrometer enable direct injection, facilitating a high sample throughput of approximately 100 samples per day without the need for extensive sample pretreatment zoologyjournals.com. This direct analysis can achieve a limit of detection of 40 ng/L for the parent compound zoologyjournals.com.

For soil samples, the methodology involves an extraction step using an alkaline medium, followed by a clean-up procedure using solid-phase extraction with C18 cartridges before the LC-MS/MS analysis zoologyjournals.com. To enhance the sensitivity of the method, particularly for the metabolite, a solid-phase extraction step can also be applied to water samples zoologyjournals.com. This validated procedure offers greater selectivity and sensitivity compared to older UV-based methods and significantly reduces sample handling when compared to gas chromatography-mass spectrometry (GC-MS) based methods that necessitate a derivatization step zoologyjournals.com.

Emerging Applications and Future Research Directions for 2 4 Chloro 2 Methylphenyl Acetic Acid

Role as a Chemical Building Block in Advanced Material Science

The unique substitution pattern on the phenyl ring, combined with the reactive carboxylic acid moiety, positions 2-(4-chloro-2-methylphenyl)acetic acid as a promising, yet underexplored, building block in material science.

Polymer Synthesis and Functionalization

Currently, there are no specific studies detailing the use of this compound in polymer synthesis. However, its structure suggests significant potential. The carboxylic acid group can be readily converted into an acid chloride or ester, allowing it to be used as a monomer in step-growth polymerization to form polyesters or polyamides. Alternatively, it could be attached to existing polymer backbones as a functional side group, a process known as functionalization. Such modifications could be used to precisely tune the physical and chemical properties of materials, such as solubility, thermal stability, and surface characteristics.

Future research could explore its incorporation into various polymer architectures, as outlined in the table below.

Polymer TypePotential Role of this compoundAnticipated Properties
PolyestersMonomer (as a diol or diacid derivative)Enhanced thermal stability, altered refractive index
PolyamidesMonomer (as a diamine or diacid derivative)Increased rigidity, modified chemical resistance
Poly(meth)acrylatesFunctionalization Agent (attached as a side chain)Tunable hydrophobicity, specific surface interactions

Development of Functional Materials

The development of advanced functional materials, such as metal-organic frameworks (MOFs), represents a significant area for future investigation. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. wikipedia.org The carboxylic acid group of this compound makes it an ideal candidate to act as an organic "linker" in MOF synthesis. wikipedia.org The presence of the chloro and methyl groups on the phenyl ring would project into the pores of the resulting framework, influencing the framework's size, shape, and chemical environment. This could lead to the development of MOFs with tailored properties for specific applications like gas storage, separation, or catalysis. wikipedia.org

Supramolecular Chemistry and Crystal Engineering Studies

Future research in this area would be highly valuable. The key functional groups of the molecule are expected to direct its self-assembly into predictable patterns, or supramolecular synthons.

Carboxylic Acid: This group is highly likely to form strong hydrogen-bonded dimers, a very common and stable motif in carboxylic acids.

Chloro Substituent: The chlorine atom can participate in weaker, but structurally significant, interactions such as halogen bonding (C-Cl···O/N) and other non-covalent interactions.

Aromatic Ring: The phenyl ring can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Systematic crystallographic studies, including co-crystallization with other molecules, could reveal how these different interactions compete and cooperate to form different solid-state structures (polymorphs or co-crystals), each with unique properties.

Integration into Catalytic Systems and Processes

The current literature primarily views phenylacetic acids as synthetic targets or intermediates rather than active components in catalytic systems. google.comgoogle.com For instance, multi-stage processes have been developed for preparing related compounds like (4-chloro-2,6-dimethylphenyl)acetic acid for use as intermediates in the synthesis of bioactive compounds. google.com Similarly, methods exist for the catalytic chlorination of precursor molecules to produce the isomer MCPA. google.com

However, the potential for this compound to be integrated into catalytic systems is an open area of research. Its structure suggests several possibilities:

Ligand Synthesis: The molecule could serve as a precursor for the synthesis of more complex ligands for transition metal catalysis. The electronic properties of the substituted phenyl ring could influence the activity and selectivity of the metal center.

Organocatalysis: While less common for this class of molecule, derivatives could potentially be designed to act as organocatalysts for specific organic transformations.

Unexplored Biological Activities and Mechanistic Hypotheses of Novel Derivatives

While related phenoxyacetic acids are known for a range of biological activities, the specific bioactivity of this compound and its derivatives remains a frontier for investigation. researchgate.netresearchgate.netmdpi.com The structural similarity to other bioactive molecules, including anti-inflammatory agents, suggests that novel derivatives could possess interesting pharmacological properties.

Future research should focus on the synthesis of a library of new derivatives to explore their potential biological activities. The carboxylic acid handle is an ideal point for modification, allowing for the creation of amides, esters, and other analogues. By reacting the parent acid with various amines or alcohols, a diverse set of compounds can be generated for screening.

The table below proposes a series of novel derivatives for synthesis and future biological evaluation.

Derivative ClassR-Group ExamplePotential Biological Activity to InvestigateMechanistic Hypothesis
Amides-NH-(4-fluorophenyl)Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes researchgate.net
Esters-O-CH₂-CH₃ (Ethyl ester)AntimicrobialDisruption of microbial cell membranes or metabolic pathways
Hydrazides-NH-NH₂AnticonvulsantModulation of ion channels or neurotransmitter receptors nih.gov
Peptide Conjugates-Gly-Met-OCH₃Targeted drug delivery, AnticancerEnhanced cell uptake and targeting of specific cellular processes researchgate.net

By exploring these proposed avenues, the scientific community can begin to unlock the full potential of this compound, moving it from a relatively obscure chemical to a valuable tool in materials science, catalysis, and medicinal chemistry.

Conclusion and Future Outlook in the Research of 2 4 Chloro 2 Methylphenyl Acetic Acid

Synthesis of Key Research Contributions and Paradigms

The study of 2-(4-Chloro-2-methylphenyl)acetic acid, also widely known as MCPA, has yielded significant contributions across various chemical disciplines. Research has established it as a potent, selective, and widely utilized phenoxy herbicide, which functions as a synthetic auxin to control broadleaf weeds. nih.gov Its chemical identity and properties have been thoroughly characterized. It is a white to light brown crystalline solid with the molecular formula C₉H₉ClO₃ and a molecular weight of approximately 200.62 g/mol . nih.govsigmaaldrich.comepa.govscbt.com

Key research paradigms have centered on its synthesis, environmental fate, and application as a chemical intermediate. One major synthesis route involves the catalytic chlorination of o-methylphenoxyacetic acid (MPA) using an imidazole (B134444) ionic liquid as a catalyst, which offers high yields and a simpler, more environmentally friendly process compared to older methods that risked the formation of dioxin byproducts. google.com Another approach involves reacting o-methyl phenol (B47542) with sodium chloroacetate. google.com

The environmental and biological degradation of this compound has been a significant area of investigation. Studies have shown that its degradation in the environment is primarily driven by microorganisms. publications.gc.cauni-stuttgart.de For instance, the bacterium Alcaligenes eutrophus JMP 134 has been shown to utilize it as a growth substrate, initiating metabolism by cleaving the ether bond. uni-stuttgart.de Photolysis is a secondary degradation pathway, with sunlight breaking down the compound in aqueous solutions over several weeks, yielding by-products such as 4-chloro-2-methylphenol. publications.gc.caepa.gov

Table 1: Physicochemical Properties of this compound

Challenges and Opportunities in the Academic Investigation of this compound

The academic investigation of this compound faces several challenges, which in turn create significant research opportunities. A primary challenge lies in developing more sustainable and efficient synthesis methods. While current catalytic routes have improved upon older techniques, the pursuit of catalysts that offer even higher selectivity, yield, and recyclability under milder conditions remains a key objective. google.com Avoiding the use of toxic reagents and chlorinated solvents is a persistent challenge in the broader field of organic synthesis that applies here. google.com

Another significant challenge stems from the compound's environmental prevalence as a herbicide. publications.gc.ca Understanding its long-term environmental fate, bioaccumulation potential, and the complete metabolic pathways in a wider range of organisms is crucial. This presents opportunities for advanced analytical studies to detect and quantify the parent compound and its metabolites in complex environmental matrices. sigmaaldrich.com Furthermore, there is a substantial opportunity in the field of bioremediation to identify and engineer microorganisms or enzyme systems capable of degrading this compound more rapidly and completely. publications.gc.cauni-stuttgart.de

From a synthetic chemistry perspective, a major opportunity lies in leveraging the this compound scaffold for the creation of novel compounds. Its structural motifs are valuable in medicinal chemistry and agrochemistry. kajay-remedies.com Research can focus on using it as a starting material or key intermediate to synthesize new molecules with tailored biological activities, such as anti-inflammatory agents or next-generation pesticides with improved selectivity and environmental profiles. kajay-remedies.com The reactivity of the carboxylic acid group allows for transformations into esters, amides, and acid chlorides, opening pathways to a diverse array of derivatives. libretexts.org

Broader Implications for Fundamental Chemical Sciences and Interdisciplinary Research

The study of this compound has broader implications that extend beyond its immediate applications, contributing significantly to fundamental chemical sciences and fostering interdisciplinary research. In organic chemistry, its synthesis and reactions provide practical examples for understanding electrophilic aromatic substitution, nucleophilic acyl substitution, and ether synthesis. google.comlibretexts.org The investigation of its degradation pathways offers deep insights into the mechanisms of ether bond cleavage by microbial enzymes and photochemical reactions of halogenated aromatic compounds, which are topics of fundamental importance. publications.gc.cauni-stuttgart.de

The compound serves as a critical nexus for interdisciplinary research, bridging chemistry with environmental science, toxicology, and agriculture. Its widespread use necessitates collaboration between chemists developing detection methods and environmental scientists monitoring its presence and impact in ecosystems. sigmaaldrich.compublications.gc.ca Toxicological studies on this compound contribute to the broader understanding of how xenobiotics interact with biological systems, informing regulatory science and public health. epa.govnih.gov

Furthermore, the quest to create new molecules from the this compound framework stimulates collaboration between synthetic chemists, computational chemists, and biologists. This interdisciplinary approach is essential for designing and screening new compounds for desired biological activities, whether for pharmaceutical or agricultural applications. kajay-remedies.comchemimpex.com Its role as a building block can also extend to materials science, where phenoxyacetic acid derivatives can be explored as components for novel polymers or metal-organic frameworks (MOFs), demonstrating the versatility of this relatively simple molecule in driving innovation across diverse scientific fields. wikipedia.org

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Chloro-2-methylphenyl)acetic acid, and what factors influence yield optimization?

  • Methodological Answer : A typical synthesis involves esterification or hydrolysis of intermediates. For example, 2-[2-(2-chloroethoxy)ethoxy]ethanol can react with dibenzylamine in acetonitrile under catalysis by K₂CO₃ and NaBr at 50°C for 24 hours to form intermediates, followed by deprotection . Yield optimization requires strict control of stoichiometry, temperature, and catalyst loading. Impurities like unreacted starting materials or byproducts (e.g., dimers) should be monitored via HPLC or TLC.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions and stereochemistry (e.g., chiral centers, as seen in (2S)-2-amino-2-(4-chlorophenyl)acetic acid ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass (e.g., C₁₀H₁₁ClO₃, MW 214.646 ).
  • X-ray Crystallography : SHELX programs refine crystal structures to validate bond lengths and angles .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound in different solvents?

  • Methodological Answer :

  • Cross-Validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
  • Solvent Screening : Test solubility in DMSO, ethanol, and water at controlled temperatures (e.g., 25°C and 40°C) with agitation.
  • Karl Fischer Titration : Ensure solvents are anhydrous to avoid hydration-induced variability .

Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Optimization : Use NaBr as a phase-transfer catalyst to enhance reaction specificity (e.g., reducing ether byproducts ).
  • Temperature Control : Maintain reactions below 60°C to prevent thermal decomposition.
  • Purification Techniques : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to model reaction pathways .
  • Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What spectroscopic techniques reliably distinguish positional isomers of chloro-methyl substituted phenylacetic acids?

  • Methodological Answer :

  • 2D NMR (COSY/NOESY) : Correlate proton-proton spatial relationships to differentiate ortho, meta, and para substituents .
  • Infrared (IR) Spectroscopy : Compare carbonyl stretching frequencies (1700–1750 cm⁻¹) influenced by substituent electronic effects .
  • X-ray Powder Diffraction (XRPD) : Identify distinct crystal packing patterns for isomers .

Q. What experimental parameters are critical for scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to maintain reproducibility .
  • Mixing Efficiency : Optimize stirring speed (e.g., 500–800 RPM) to ensure homogeneous reagent distribution.
  • Work-Up Protocols : Implement continuous extraction systems for large-scale solvent removal .

Data Contradiction Analysis

Q. How should conflicting data on the acid dissociation constant (pKa) of this compound be addressed?

  • Methodological Answer :

  • Potentiometric Titration : Standardize measurements using a pH meter calibrated with NIST-traceable buffers.
  • Ionic Strength Adjustment : Conduct experiments at constant ionic strength (e.g., 0.1 M KCl) to minimize activity coefficient variations .
  • Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 4-hydroxyphenylacetic acid, pKa ~4.6 ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.